4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate
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Overview
Description
4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate is an organic compound that features a phenyl ring substituted with a tert-butyl group and an acrylate moiety attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the acrylate moiety may produce 3-(furan-2-yl)propan-1-ol.
Scientific Research Applications
4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A phenolic compound with similar structural features but different functional groups.
4-tert-Butylphenylboronic acid: A boronic acid derivative used in cross-coupling reactions.
Uniqueness
4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate is unique due to its combination of a phenyl ring with a tert-butyl group and an acrylate moiety attached to a furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
853349-57-2 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(4-tert-butylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)13-6-8-15(9-7-13)20-16(18)11-10-14-5-4-12-19-14/h4-12H,1-3H3/b11-10+ |
InChI Key |
QZMNJYHWSQAFCB-ZHACJKMWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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